2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Circadian Biology Cryptochrome Isoform Selectivity

2-Methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 392253-29-1) is a synthetic small molecule (MW 381.45 g/mol, formula C₂₀H₁₉N₃O₃S) belonging to the thieno[3,4-c]pyrazole carboxamide class. This class has garnered significant attention for its ability to produce isoform-selective modulators of cryptochrome (CRY1/CRY2) circadian clock proteins, as demonstrated by the well-characterized tool compounds KL101 and TH301, which share an identical heterocyclic core but differ in peripheral substitution.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 392253-29-1
Cat. No. B2698855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
CAS392253-29-1
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC
InChIInChI=1S/C20H19N3O3S/c1-25-14-9-7-13(8-10-14)23-19(16-11-27-12-17(16)22-23)21-20(24)15-5-3-4-6-18(15)26-2/h3-10H,11-12H2,1-2H3,(H,21,24)
InChIKeyBKHBFOSQVWACIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 392253-29-1): Chemical Identity and Procurement-Relevant Classification


2-Methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 392253-29-1) is a synthetic small molecule (MW 381.45 g/mol, formula C₂₀H₁₉N₃O₃S) belonging to the thieno[3,4-c]pyrazole carboxamide class . This class has garnered significant attention for its ability to produce isoform-selective modulators of cryptochrome (CRY1/CRY2) circadian clock proteins, as demonstrated by the well-characterized tool compounds KL101 and TH301, which share an identical heterocyclic core but differ in peripheral substitution [1].

Why Generic Substitution of Thieno[3,4-c]pyrazole-based CRY Modulators Like 2-Methoxy-Benzamide Derivative (392253-29-1) Carries Scientific Risk


Within the thieno[3,4-c]pyrazole carboxamide class, subtle variations in the benzamide substituent and the N2-aryl group are known to dictate isoform selectivity between the highly homologous CRY1 and CRY2 proteins, which share nearly identical FAD-binding pockets yet drive distinct circadian and disease-modulating functions [1]. The non-selective stabilizer KL001 targets both isoforms, whereas KL101 and TH301 achieve CRY1 and CRY2 selectivity respectively through differential engagement of a gatekeeper tryptophan residue (W399 in CRY1, W417 in CRY2) and the adjacent lid loop [1]. Consequently, two compounds sharing the same thieno[3,4-c]pyrazole core but differing in a single peripheral group can exhibit opposing isoform preferences, making them non-interchangeable for any experiment requiring pathway-specific interrogation or therapeutic targeting [2].

Quantitative Differentiation of 2-Methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (392253-29-1) Against Key In-Class Comparators


Isoform-Selectivity Fingerprint of the 4-Methoxyphenyl N2-Substituent: CRY1 vs. CRY2 Stabilization Potential

The 4-methoxyphenyl group at the N2 position of the thieno[3,4-c]pyrazole core, as present in 392253-29-1, is a critical determinant of CRY isoform engagement. In the structurally related compound TH301, which carries the identical 4-methoxyphenyl N2-substituent and a 1-(4-chlorophenyl)cyclopentane carboxamide at the 3-amino position, selective stabilization of CRY2 over CRY1 was demonstrated in a HEK293 cell degradation assay [1]. In contrast, KL101, bearing a 2,4-dimethylphenyl N2-substituent and a 3,4-dimethylbenzamide group, selectively stabilizes CRY1 [1]. The non-selective stabilizer KL001 lacks this N2-aryl group entirely [2]. While direct selectivity data for 392253-29-1 is not published, the 4-methoxyphenyl N2-substituent it shares with TH301 strongly suggests a predisposition toward CRY2 engagement, which must be experimentally confirmed.

Circadian Biology Cryptochrome Isoform Selectivity

Differentiation Through 2-Methoxybenzamide C3-Substituent: Structural Comparison with KL101 and TH301

The 2-methoxybenzamide moiety at the C3 position differentiates 392253-29-1 from the two prototypical isoform-selective tool compounds: KL101 carries a 3,4-dimethylbenzamide group, and TH301 carries a 1-(4-chlorophenyl)cyclopentane carboxamide group [1][2]. X-ray crystallography of CRY1–KL101 and CRY2–TH301 complexes (PDB: 6kx6 and 6kx8) reveals that the C3-amide substituent occupies a region near the FAD-binding pocket lid loop, where residue-specific interactions (CRY1 Q407, CRY2 F424) govern selectivity [1]. The 2-methoxy group in 392253-29-1 introduces a hydrogen-bond acceptor ortho to the amide linkage, absent in both KL101 and TH301, which may alter the compound's conformation, binding pose, and isoform preference relative to these benchmarks [1].

Medicinal Chemistry Structure-Activity Relationship Cryptochrome Modulator

Circadian Period-Lengthening Activity: Class-Level Benchmarking Against KL101 and TH301

KL101 and TH301 dose-dependently lengthened the circadian period in Bmal1-dLuc and Per2-dLuc reporter cell assays, with TH301 (the compound sharing the 4-methoxyphenyl N2-substituent with 392253-29-1) demonstrating CRY2-dependent period lengthening [1]. In contrast, the non-selective stabilizer KL001 exhibited a concentration-dependent period-lengthening effect across both isoforms . No published period-lengthening data exist for 392253-29-1; however, based on its shared 4-methoxyphenyl N2-substituent with TH301, a CRY2-biased circadian modulation profile is mechanistically plausible and testable using the same validated reporter assays .

Circadian Rhythm Functional Assay Bmal1-dLuc Reporter

Anti-Proliferative Potential in Cancer Models: Inferential Differentiation Based on CRY2-Stabilizing Chemotype

TH301, the closest structurally characterized analog sharing the 4-methoxyphenyl N2-substituent with 392253-29-1, demonstrated significant anti-cancer activity in pancreatic ductal adenocarcinoma (PDAC) cell lines. In AsPC-1 and BxPC-3 cells, TH301 significantly decreased cell viability and induced G1-phase cell cycle arrest, accompanied by dose-dependent apoptosis and autophagy, as measured by MTT assay and flow cytometry [1]. TH301 also exhibited synergy with Oxaliplatin and Chloroquine, enhancing anti-oncogenicity through p53- and BMAL1-independent induction of the cyclin-dependent kinase inhibitor p21CIP1/WAF1 [1]. KL101, which lacks the 4-methoxyphenyl group and selectively targets CRY1, has not been reported to share this anti-PDAC profile. These data establish that the TH301/4-methoxyphenyl chemotype possesses cancer-relevant pharmacology distinct from the CRY1-selective chemotype, forming a testable hypothesis for 392253-29-1.

Pancreatic Cancer CRY2 Stabilizer Anti-Oncogenic Agent

Physicochemical and Drug-Likeness Comparison: 2-Methoxybenzamide vs. In-Class Carboxamides

The 2-methoxy substituent on the benzamide ring of 392253-29-1 (MW 381.45, C₂₀H₁₉N₃O₃S) increases hydrogen-bond acceptor count and polar surface area relative to the methyl-substituted analog KL101 (MW 377.51, C₂₂H₂₃N₃OS), while reducing logP compared to the chlorophenyl-bearing TH301 . Calculated property differences are modest but can be decisive in optimizing solubility, permeability, and metabolic stability during lead optimization. These differences support the procurement of 392253-29-1 as a distinct physicochemical probe within the thieno[3,4-c]pyrazole series.

Drug-Likeness Physicochemical Properties Lead Optimization

Defined Research and Procurement Application Scenarios for 2-Methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (392253-29-1)


Isoform-Specific Circadian Clock Probe Development

Research groups studying the divergent roles of CRY1 and CRY2 in circadian rhythm regulation can procure 392253-29-1 as a structurally differentiated probe. Its 4-methoxyphenyl N2-substituent is shared with the CRY2-selective stabilizer TH301, while its unique 2-methoxybenzamide C3-group distinguishes it from both KL101 and TH301 [1]. Head-to-head evaluation in Bmal1-dLuc and Per2-dLuc reporter assays would establish its isoform-selectivity fingerprint and determine whether the 2-methoxy substituent confers differentiated potency or binding kinetics relative to existing tools [2].

Structure-Activity Relationship (SAR) Expansion of Thieno[3,4-c]pyrazole CRY Modulators

Medicinal chemistry teams conducting lead optimization of CRY modulators can use 392253-29-1 to probe the effects of ortho-methoxy substitution on the benzamide ring—a vector unexplored by KL101 (3,4-dimethylbenzamide) and TH301 (cyclopentane carboxamide) [1]. Co-crystallization studies with CRY1 and CRY2, analogous to the published KL101 and TH301 X-ray structures (PDB 6kx6, 6kx8), would provide direct structural evidence for how the 2-methoxy group engages the lid loop and gatekeeper tryptophan residues that control isoform selectivity [1].

Oncology Research Targeting CRY2-Stabilizing Chemotypes

Given the demonstrated anti-PDAC activity of TH301—which shares the 4-methoxyphenyl N2-substituent with 392253-29-1—in reducing cell viability, inducing G1 arrest, apoptosis, and synergizing with Oxaliplatin in AsPC-1, BxPC-3, and PANC-1 cells [1], oncology-focused laboratories can procure 392253-29-1 to independently assess whether the 2-methoxybenzamide modification retains, enhances, or ablates this anti-cancer pharmacology. Parallel testing against TH301 would clarify the contribution of the C3-amide substituent to the observed anti-oncogenic mechanisms.

Physicochemical Library Diversification for High-Throughput Screening

Screening laboratories seeking to diversify their compound libraries with thieno[3,4-c]pyrazole-based chemotypes can include 392253-29-1 as a complement to KL101 and TH301. Its distinct hydrogen-bonding capacity (from the ortho-methoxy group) and moderately increased polar surface area make it a useful probe for assessing target engagement across different assay formats, potentially exhibiting different solubility, aggregation, or non-specific binding behavior compared to the more hydrophobic methyl- and chlorine-substituted benchmarks [1].

Quote Request

Request a Quote for 2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.